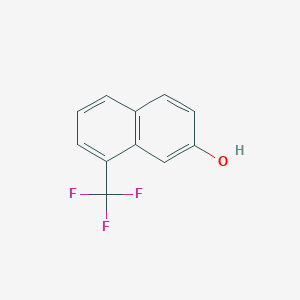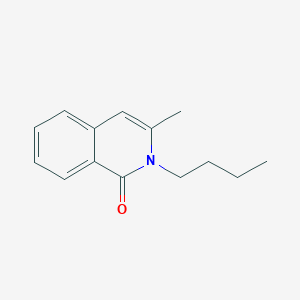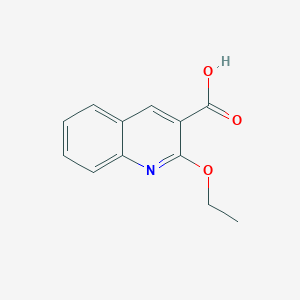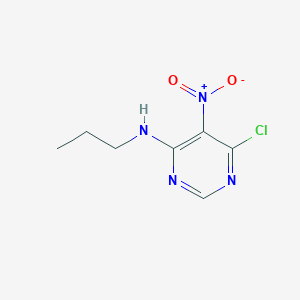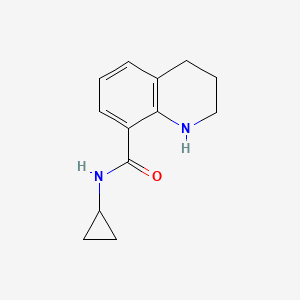
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1h-inden-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one is a chemical compound with a complex structure that includes a tetramethyl-substituted indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene.
Reaction with Ethanone: The indene derivative is then reacted with ethanone under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one: A similar compound with fewer methyl groups.
1-(1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one: Another derivative with additional methyl groups.
Uniqueness
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
17610-14-9 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C15H20O/c1-10(16)11-6-7-12-13(8-11)15(4,5)9-14(12,2)3/h6-8H,9H2,1-5H3 |
Clé InChI |
XBCVARFSRWLPOC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C(CC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
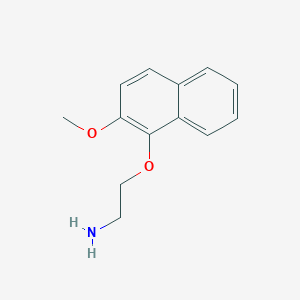
![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
